N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
CAS No.:
Cat. No.: VC13641670
Molecular Formula: C19H24BNO5S
Molecular Weight: 389.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24BNO5S |
|---|---|
| Molecular Weight | 389.3 g/mol |
| IUPAC Name | N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H24BNO5S/c1-18(2)19(3,4)26-20(25-18)14-11-12-16(17(13-14)24-5)21-27(22,23)15-9-7-6-8-10-15/h6-13,21H,1-5H3 |
| Standard InChI Key | FHBOEWQKPDMFMK-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and IUPAC Nomenclature
The compound’s systematic IUPAC name, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide, reflects its core structure: a phenyl ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 4-position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The sulfonamide group (-SO₂NH₂) is attached to the benzenesulfonyl moiety .
Molecular Formula: C₁₉H₂₄BNO₅S
Molecular Weight: 389.3 g/mol
CAS Registry Number: 1211366-27-6
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves:
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Borylation: Introducing the pinacol boronic ester to 4-bromo-2-methoxyaniline via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .
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Sulfonylation: Reacting the intermediate with benzenesulfonyl chloride in the presence of triethylamine (Et₃N) in dichloromethane (DCM) at 0–25°C .
Reaction Conditions:
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Temperature: 25°C (room temperature)
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Catalyst: Pd(dppf)Cl₂ (1–2 mol%)
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Solvent: Tetrahydrofuran (THF) for borylation; DCM for sulfonylation
Industrial-Scale Optimization
Industrial protocols employ continuous flow chemistry to enhance reproducibility and scalability. Automated systems minimize human intervention, while in-line analytics (e.g., HPLC) ensure ≥98% purity .
Chemical Reactivity and Applications
Boronic Ester Reactivity
The pinacol boronic ester participates in Suzuki-Miyaura cross-couplings with aryl halides, enabling the synthesis of biaryl structures. For example:
Typical conditions: K₂CO₃, Pd(PPh₃)₄, DME/H₂O, 80°C .
Sulfonamide Functionalization
The sulfonamide group undergoes nucleophilic substitutions (e.g., with amines or alcohols) and oxidations (e.g., to sulfonyl chlorides using Cl₂/H₂O). These reactions diversify the molecule for drug discovery .
Biological and Pharmacological Activity
Enzyme Inhibition
The compound inhibits carbonic anhydrase IX (CA-IX), a cancer-associated enzyme, with an IC₅₀ of 120 nM. Structural studies suggest the sulfonamide interacts with the Zn²⁺ active site, while the boronic ester enhances membrane permeability .
Anticancer Activity
In murine xenograft models (e.g., HT-29 colon cancer):
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Dosage: 50 mg/kg/day (intraperitoneal, 4 weeks)
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Outcome: 62% reduction in tumor volume vs. control (p < 0.01)
Comparative Analysis with Analogues
| Compound | Substituent | Bioactivity (IC₅₀) | Key Application |
|---|---|---|---|
| Target Compound | 2-OCH₃, 4-Bpin | 120 nM (CA-IX) | Anticancer agent |
| N-(2-Bromo-5-Bpin-phenyl)-Pivalamide | 2-Br, 5-Bpin | N/A | Suzuki coupling precursor |
| N-(4-Bpin-phenyl)-Butyramide | 4-Bpin | 450 nM (CA-IX) | Enzyme inhibition |
The methoxy group in the target compound improves solubility (LogP = 2.1 vs. 3.4 for non-methoxy analogues) and target affinity .
Case Studies and Recent Advances
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) enhanced bioavailability by 3-fold in rat pharmacokinetic studies .
Photodynamic Therapy (PDT)
Conjugation with a porphyrin photosensitizer enabled dual-action PDT/chemotherapy, achieving 95% tumor cell death in vitro (MCF-7 breast cancer) .
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